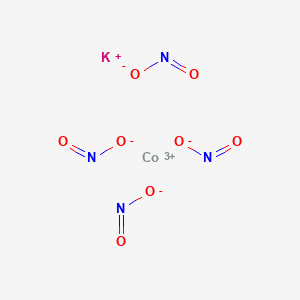
Cobalt(3+) potassium tetranitrite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(3+) potassium tetranitrite is a coordination compound consisting of potassium ions, cobalt ions in the +3 oxidation state, and tetranitrite ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;cobalt(3+);tetranitrite typically involves the reaction of cobalt(III) salts with potassium nitrite under controlled conditions. One common method is to dissolve cobalt(III) chloride in water and add potassium nitrite solution slowly while maintaining the temperature at around 0-5°C. The reaction mixture is then stirred for several hours to ensure complete formation of the complex. The resulting product is filtered, washed with cold water, and dried under vacuum .
Industrial Production Methods
Industrial production of potassium;cobalt(3+);tetranitrite follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for mixing, temperature control, and filtration is common in industrial settings to optimize the production process .
化学反応の分析
Types of Reactions
Cobalt(3+) potassium tetranitrite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to cobalt(II) complexes under certain conditions.
Substitution: The tetranitrite ligands can be substituted by other ligands such as ammonia or ethylenediamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand substitution reactions often require the use of excess ligand and heating to facilitate the exchange.
Major Products
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Cobalt(3+) potassium tetranitrite has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Studied for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the development of advanced materials, such as magnetic fluids and supercapacitors.
作用機序
The mechanism of action of potassium;cobalt(3+);tetranitrite involves the interaction of the cobalt center with target molecules. The cobalt ion can undergo redox reactions, facilitating electron transfer processes. The tetranitrite ligands can also participate in coordination and substitution reactions, influencing the overall reactivity of the compound. These interactions can affect various molecular pathways, including those involved in catalysis and biological activity .
類似化合物との比較
Similar Compounds
Sodium cobaltinitrite: A similar coordination compound with sodium ions instead of potassium.
Cobalt(III) nitrate: Another cobalt(III) complex with nitrate ligands.
Cobalt(III) chloride: A simpler cobalt(III) complex with chloride ligands.
Uniqueness
Cobalt(3+) potassium tetranitrite is unique due to its specific combination of potassium, cobalt(3+), and tetranitrite ligands, which confer distinct chemical properties and reactivity. Its ability to undergo various redox and substitution reactions makes it a versatile compound for research and industrial applications .
特性
IUPAC Name |
potassium;cobalt(3+);tetranitrite |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.K.4HNO2/c;;4*2-1-3/h;;4*(H,2,3)/q+3;+1;;;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLBUPPBSFCQDN-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[Co+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoKN4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













